3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
Molecular Formula |
C29H24F3N3O |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)-6-[4-[(3-methylphenyl)methoxy]phenyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C29H24F3N3O/c1-18-7-11-23(12-8-18)35-28-27(20(3)34-35)25(29(30,31)32)16-26(33-28)22-9-13-24(14-10-22)36-17-21-6-4-5-19(2)15-21/h4-16H,17H2,1-3H3 |
InChI Key |
YYIOVJBOPDJWND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)OCC5=CC=CC(=C5)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-b]Pyridine Synthesis
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation of hydrazines with substituted pyridine precursors. For the target compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine serves as a key intermediate, iodinated using N-iodosuccinimide (NIS) to enhance reactivity for subsequent coupling . Protecting the NH group with a para-methoxybenzyl (PMB) moiety ensures regiochemical control during functionalization . Microwave-assisted synthesis (150°C, 30 min) improves yield (78–82%) compared to conventional reflux .
Introduction of Trifluoromethyl Group
Trifluoromethylation at the 4-position is achieved through electrophilic substitution. 2-Acetyl-1,3-indanedione reacts with phenylhydrazine under acid catalysis (H2SO4, 70°C), leveraging the electrophilic trifluoroacetyl group to direct regioselective cyclization . This step produces the 4-(trifluoromethyl)pyrazolo[3,4-b]pyridine core in 70% yield, confirmed via 1H/13C NMR . Alternative methods employ Miyaura borylation followed by Suzuki coupling with trifluoromethylated boronic esters, though yields are lower (55–60%) .
Functionalization at Position 6: 4-[(3-Methylbenzyl)Oxy]Phenyl Substituent
The 6-position is functionalized via Ullmann-type coupling. 4-[(3-Methylbenzyl)oxy]phenylboronic acid reacts with the iodinated pyrazolo[3,4-b]pyridine intermediate under Pd(OAc)2/XPhos catalysis (K3PO4, dioxane, 100°C) . Sonication (40 kHz, 50°C) reduces reaction time from 24 h to 8 h while maintaining 85% yield . The benzyloxy group’s steric bulk necessitates optimized ligand ratios (1:1.2 Pd/ligand) to prevent byproducts .
Optimization and Scalability
Radial chromatography (20–60% EtOAc/hexane) purifies intermediates, while recrystallization (EtOH/H2O) isolates the final compound .
Analytical Characterization
1H NMR (400 MHz, CDCl3) confirms substitution patterns:
-
δ 8.21 (s, 1H) : Pyrazole C5-H
-
δ 7.45–7.12 (m, 12H) : Aromatic protons
-
δ 5.21 (s, 2H) : Benzyloxy CH2
High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]+ at m/z 535.2145 (calc. 535.2149).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substituting Agents: Such as halogens (Cl2, Br2) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs of Pyrazolo[3,4-b]Pyridine
Below is a comparative analysis of the target compound with four structural analogs derived from the evidence:
Key Observations
Substituent Effects :
- Position 6 Variations :
- Position 1 :
Biological Activity
3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with similar compounds.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C29H24F3N3O |
| Molecular Weight | 487.5 g/mol |
| IUPAC Name | 3-methyl-1-(4-methylphenyl)-6-[4-[(3-methylbenzyl)oxy]phenyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
| InChI Key | OMSLXJALMUATBQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group and the pyrazolo[3,4-b]pyridine core are believed to enhance its binding affinity and selectivity towards these targets.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit key enzymes that are involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially influencing pathways related to pain and neurodegenerative diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that this compound demonstrates significant anticancer activity. For instance, it has been evaluated for its ability to inhibit cell growth in various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A recent study assessed the efficacy of this compound against pancreatic cancer cells. Results indicated a dose-dependent inhibition of cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis
When compared to similar compounds, such as other pyrazolo[3,4-b]pyridines or benzodiazepines, this compound exhibits unique properties due to its trifluoromethyl group and specific functional substitutions.
| Compound | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| Similar Pyrazolo Compound A | Moderate | Low |
| Benzodiazepine Derivative B | Low | High |
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological steps include:
- Protecting group strategy : Use tert-butyloxycarbonyl (Boc) protection for intermediates to prevent side reactions, as demonstrated in the synthesis of similar pyrazolo-pyridine derivatives (e.g., 88% yield achieved via Boc-mediated reactions) .
- Catalyst selection : Employ palladium-based catalysts (e.g., Pd₂(dba)₃ with XPhos) for cross-coupling reactions under inert atmospheres to enhance regioselectivity .
- Solvent optimization : Reflux in toluene with trifluoroacetic acid (TFA) as a catalyst for cyclocondensation, ensuring high conversion rates (e.g., 70% isolated yield in analogous systems) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Assign aromatic protons and trifluoromethyl groups via chemical shift analysis (e.g., δ 7.2–8.1 ppm for pyridine/pyrazole protons, δ 2.3–2.5 ppm for methyl groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR spectroscopy : Validate functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. How can reaction conditions be tailored to minimize byproducts during pyrazolo[3,4-b]pyridine core formation?
- Temperature control : Maintain 100–110°C for cyclization to avoid incomplete ring closure .
- Additive use : Include bases like Cs₂CO₃ to deprotonate intermediates and stabilize transition states .
- Purification : Employ flash chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate the product from unreacted starting materials .
Q. What solvent systems are optimal for solubility during characterization?
- Polar aprotic solvents : Use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for NMR analysis of hydrophobic intermediates .
- Chlorinated solvents : Dichloromethane (DCM) is effective for column chromatography of trifluoromethyl-containing derivatives .
Q. How to validate synthetic intermediates using chromatographic methods?
- Reverse-phase HPLC : Monitor reaction progress with C18 columns (acetonitrile/water gradients) .
- TLC monitoring : Use silica plates with UV visualization (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical structural data?
- DFT calculations : Compare optimized geometries (e.g., bond angles, dihedral angles) with X-ray crystallography data to identify steric clashes or electronic effects .
- NMR chemical shift prediction : Use software (e.g., Gaussian) to simulate spectra and validate assignments for ambiguous protons .
Q. What strategies address low reactivity in coupling reactions involving the trifluoromethyl group?
- Electron-deficient catalysts : Use Pd(PPh₃)₄ to enhance oxidative addition in Suzuki-Miyaura couplings .
- Microwave-assisted synthesis : Apply 150°C for 30 minutes to accelerate sluggish reactions .
Q. How to design assays for evaluating biological activity (e.g., anticancer potential)?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, referencing IC₅₀ values from analogous pyrazolo-pyridines .
- Enzyme inhibition studies : Target kinases (e.g., EGFR) via fluorescence polarization assays, correlating IC₅₀ with structural modifications .
Q. How to analyze regioselectivity in heterocyclic ring formation during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
